

Application Notes and Protocols: FPPS and UPPS Enzyme Inhibition Assay Using BPH-1358

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Compound of Interest		
Compound Name:	BPH-1358 mesylate	
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Abstract

This document provides detailed protocols for conducting enzyme inhibition assays for Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS) using the dual inhibitor, BPH-1358. BPH-1358 is a potent, lipophilic inhibitor of both human FPPS and bacterial UPPS, making it a valuable tool for research in oncology, infectious diseases, and bone resorption disorders.[1][2] These protocols are designed to be adaptable for various research applications, from basic enzymology to high-throughput screening.

Introduction

Farnesyl Diphosphate Synthase (FPPS) is a critical enzyme in the mevalonate pathway in eukaryotes, responsible for the synthesis of farnesyl diphosphate (FPP).[3][4] FPP is a precursor for the synthesis of cholesterol, steroid hormones, and prenylated proteins that are essential for cell signaling and growth.[5] Inhibition of FPPS is a validated therapeutic strategy for diseases characterized by excessive bone resorption and is being explored for cancer treatment.[2][6]

Undecaprenyl Diphosphate Synthase (UPPS) is an essential enzyme in bacterial cell wall biosynthesis, catalyzing the formation of undecaprenyl pyrophosphate, a lipid carrier for peptidoglycan synthesis.[7][8] As humans do not possess a UPPS gene, this enzyme is an attractive target for the development of novel antibacterial agents.[1]



BPH-1358 has emerged as a potent dual inhibitor of both FPPS and UPPS.[1][9] Its ability to target both a human and a bacterial enzyme opens avenues for diverse therapeutic applications. This application note provides detailed methodologies for assessing the inhibitory activity of BPH-1358 against both FPPS and UPPS.

Data Presentation

The inhibitory activity of BPH-1358 against various forms of FPPS and UPPS is summarized in the tables below.

Table 1: Inhibitory Activity of BPH-1358 against FPPS

Enzyme Source	IC50 (nM)
Human FPPS	2
Human FPPS	1800[9][10][11]

Note: Discrepancies in reported IC50 values may be due to different assay conditions.

Table 2: Inhibitory Activity of BPH-1358 against UPPS

Enzyme Source	IC50 (nM)
E. coli UPPS	110[9][10]
S. aureus UPPS	110[1]

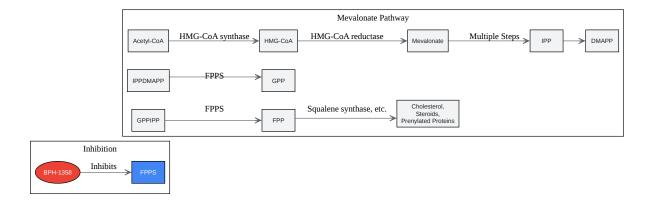
Table 3: Cellular Activity of BPH-1358

Cell Line/Organism	EC50 (nM)	MIC (ng/mL)
E. coli	300[10]	-
S. aureus	290[10]	~250[9][10][11]

Signaling and Experimental Workflow Diagrams



Mevalonate Pathway and BPH-1358 Inhibition

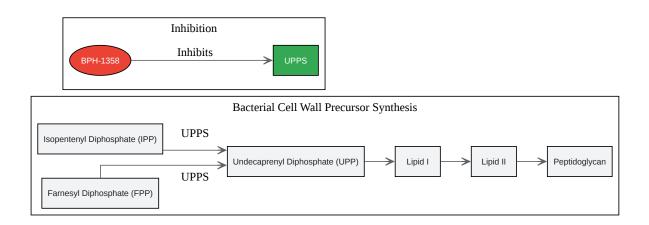


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Caption: Mevalonate pathway showing the role of FPPS and inhibition by BPH-1358.

Bacterial Cell Wall Synthesis and BPH-1358 Inhibition



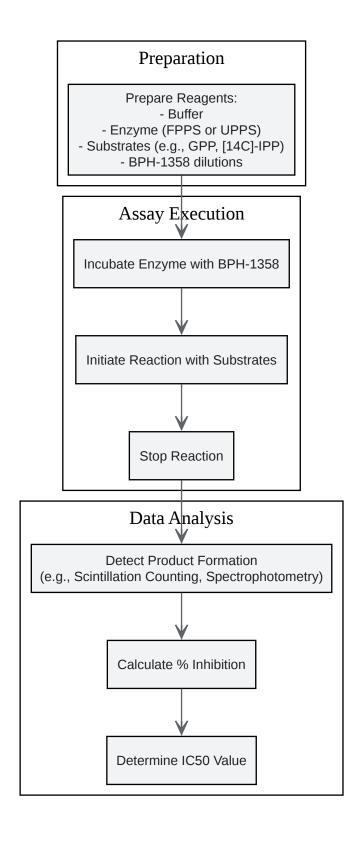


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Caption: Bacterial cell wall synthesis pathway highlighting UPPS and its inhibition by BPH-1358.

Enzyme Inhibition Assay Workflow





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Caption: General workflow for the FPPS/UPPS enzyme inhibition assay.



Experimental Protocols

The following protocols are generalized from common methods for FPPS and UPPS inhibition assays and should be optimized for specific laboratory conditions.

Protocol 1: FPPS Inhibition Assay (Radiometric)

This protocol is adapted from established methods for measuring FPPS activity by quantifying the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).

Materials:

- Enzyme: Purified recombinant human FPPS.
- Substrates: Geranyl pyrophosphate (GPP), [1-14C]-Isopentenyl pyrophosphate ([14C]-IPP).
- Inhibitor: BPH-1358, dissolved in DMSO.
- Assay Buffer: 50 mM Tris-HCl (pH 7.7), 5 mM MgCl2, 5 mM DTT.
- Stop Solution: 0.8 M HCl in ethanol.
- Scintillation Cocktail.
- 96-well microplates.
- Scintillation counter.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of BPH-1358 in DMSO. Create a serial dilution of BPH-1358 in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare substrate solutions: GPP and [14C]-IPP in assay buffer.
- Assay Protocol:



- To each well of a 96-well plate, add 5 μL of the BPH-1358 dilution (or DMSO for control).
- Add 20 μL of the FPPS enzyme solution to each well.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 25 μL of the substrate mix (GPP and [14C]-IPP).
- Incubate the reaction at 37°C for 30 minutes.
- Stop the reaction by adding 50 μL of the stop solution.
- Transfer the reaction mixture to scintillation vials.
- Add 5 mL of scintillation cocktail to each vial.
- Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of BPH-1358 relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: UPPS Inhibition Assay (Spectrophotometric)

This continuous spectrophotometric assay monitors the production of inorganic pyrophosphate (PPi), a byproduct of the UPPS-catalyzed condensation reaction.[12]

Materials:

- Enzyme: Purified recombinant E. coli or S. aureus UPPS.
- Substrates: Farnesyl pyrophosphate (FPP), Isopentenyl pyrophosphate (IPP).



- Inhibitor: BPH-1358, dissolved in DMSO.
- Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl2, 0.01% Triton X-100.[7]
- Coupling Enzyme System: Inorganic pyrophosphatase.
- Phosphate Detection Reagent: A commercially available malachite green-based reagent (e.g., BIOMOL Green).
- 96-well microplates.
- Microplate reader.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of BPH-1358 in DMSO and create serial dilutions in the assay buffer.
 - Prepare substrate solutions: FPP and IPP in assay buffer.
- Assay Protocol:
 - To each well of a 96-well plate, add 5 μL of the BPH-1358 dilution (or DMSO for control).
 - $\circ~$ Add 20 μL of the UPPS enzyme solution and 5 μL of inorganic pyrophosphatase to each well.
 - Incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding 20 μL of the substrate mix (FPP and IPP).
 - Incubate at 37°C for 30 minutes.
 - \circ Stop the reaction and measure the released inorganic phosphate by adding 150 μL of the BIOMOL Green reagent.
 - Incubate at room temperature for 20 minutes to allow color development.



- Measure the absorbance at 620 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using a known concentration of phosphate.
 - Convert the absorbance readings to the concentration of phosphate produced.
 - Calculate the percentage of inhibition for each BPH-1358 concentration.
 - Determine the IC50 value as described in Protocol 1.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the inhibitory effects of BPH-1358 on FPPS and UPPS. These assays can be adapted for various research needs, including mechanistic studies, structure-activity relationship (SAR) analyses, and high-throughput screening campaigns. The dual inhibitory nature of BPH-1358 makes it a compelling candidate for further investigation in both anti-infective and anti-cancer drug discovery programs.

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